ethane,N\'-ethylethane-1,2-diamine

Description

Ethane,N'-ethylethane-1,2-diamine (systematic name: N-ethylethane-1,2-diamine, abbreviated as eten in coordination chemistry literature) is a substituted ethylenediamine derivative. Its structure consists of a two-carbon backbone (ethane-1,2-diamine) with an ethyl group attached to one of the primary amine nitrogens. This modification alters its electronic, steric, and coordination properties compared to unsubstituted ethylenediamine .

Properties

IUPAC Name |

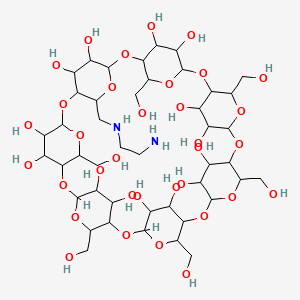

5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTGXPLADYDNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76N2O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane,N’-ethylethane-1,2-diamine can be synthesized through several methods. One common method involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an organic solvent. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 MPa to 25 MPa .

Industrial Production Methods

Industrial production of ethane,N’-ethylethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature. This process generates hydrogen chloride as a by-product, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered through rectification .

Chemical Reactions Analysis

Types of Reactions

Ethane,N’-ethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized by periodate, with the reaction rates being highest at pH 9-11.

Reduction: It can be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Periodate is a common oxidizing agent used in the oxidation of ethane,N’-ethylethane-1,2-diamine.

Reduction: Hydrogenation catalysts are used for reduction reactions.

Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives and oxidized products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethane,N’-ethylethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: It serves as a chelating agent to bind metal ions in biological studies.

Medicine: It is used as an excipient in pharmacological preparations and as a contact sensitizer.

Industry: It is employed in the production of polymers, adhesives, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of ethane,N’-ethylethane-1,2-diamine involves its basic properties and ability to form complexes with metal ions. It acts as a strong nucleophile and can participate in various chemical reactions by donating its lone pair of electrons. The molecular targets and pathways involved include the formation of coordination complexes with metal ions and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Ethane-1,2-diamines

Eten belongs to a family of N-alkyl-ethane-1,2-diamines. Key analogs include:

- N-methylethane-1,2-diamine (meen) : Methyl substituent.

- N-propylethane-1,2-diamine (pren) : Propyl substituent.

- N-isopropylethane-1,2-diamine (ipren) : Bulky isopropyl group.

Table 1: Thermal Stability of Cadmium Squarate Complexes with Substituted Diamines

| Diamine | Complex Structure | Decomposition Pathway | Intermediate Products |

|---|---|---|---|

| eten | [Cd(eten)₂(H₂O)₂]C₄O₄ | Deaquation → [Cd(eten)₂(C₄O₄)] | Cd(eten)C₄O₄ (monodiamine species) |

| meen | [Cd(meen)₂(H₂O)₂]C₄O₄ | Deaquation → Cd(meen)₁.₅C₄O₄ → Cd(meen)C₄O₄ | Cd(meen)₀.₅C₄O₄ |

| ipren | [Cd(ipren)₂(C₄O₄)] | Direct decomposition to amorphous products | None isolable |

Key Findings :

- Bulky substituents (e.g., ipren) hinder intermediate formation during pyrolysis.

- Smaller substituents (meen, eten) allow stepwise decomposition, producing isolable monodiamine species.

Chain Length Variants: Ethane-1,2-diamine vs. Propane-1,3-diamine

Unsubstituted ethylenediamine (ethane-1,2-diamine) and propane-1,3-diamine differ in backbone length, significantly impacting biological and chemical properties.

Key Findings :

Substituent Effects on Reactivity and Stability

Oxidation by Periodate

Substituents influence reaction kinetics with oxidizing agents. compares:

- Ethane-1,2-diamine: Reacts rapidly at pH 9–11 via periodate monoanion attack on unprotonated amines.

- N,N'-Dimethylethane-1,2-diamine : Slower due to steric hindrance from methyl groups.

Mechanistic Insight :

Corrosion Inhibition

DFT studies in show that increasing amine groups (e.g., DETA, TETA) improve corrosion inhibition by enhancing electron donation. Eten, with only two amines, is less effective but offers better solubility in nonpolar media .

Aromatic vs. Aliphatic Diamines

Aromatic derivatives like N,N′-Di-p-tolyl-ethane-1,2-diamine () exhibit distinct properties:

Table 3: Solubility and Coordination Behavior

| Diamine Type | Solubility in Water | Preferred Metal Coordination |

|---|---|---|

| Aliphatic (eten) | High | Flexible, monodentate/bidentate |

| Aromatic | Low | Rigid, π-π stacking dominant |

Key Findings :

- Aromatic diamines form less stable metal complexes but excel in supramolecular applications .

Biological Activity

Ethane, N'-ethylethane-1,2-diamine, also known as N-ethylethylenediamine (EEDA), is a compound that has garnered attention for its biological activity and potential applications in various fields such as medicine and biochemistry. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

EEDA is characterized by its two amine groups, which contribute to its reactivity and ability to form complexes with various substrates. Its chemical structure can be represented as follows:

- Chemical Formula : C₄H₁₄N₂

- Molecular Weight : 86.17 g/mol

The presence of amine groups allows EEDA to participate in a variety of biochemical reactions, including those involving nucleophilic substitutions and coordination with metal ions.

EEDA exhibits several biochemical properties that make it useful in research and industrial applications:

- Grafting Agent : EEDA can act as a grafting agent in biochemical reactions, modifying surfaces for enhanced adhesion and stability of biomaterials.

- Cellular Interaction : It has been shown to influence cellular behavior when functionalized onto substrates, aiding in controlled drug delivery systems.

3. Cellular Effects

The biological activity of EEDA is largely dependent on its concentration and the specific cellular context. Key findings include:

- Cytotoxicity : Studies have indicated that EEDA can exhibit cytotoxic effects at higher concentrations, particularly in cancer cell lines. For instance, the compound's interaction with DNA was assessed using liposome-based delivery systems, showing promise as a chemotherapeutic agent .

- Cell Viability Assays : In vitro assays using MTT demonstrated that EEDA can reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

The mechanism by which EEDA exerts its biological effects involves several pathways:

- DNA Interaction : EEDA has been shown to intercalate with DNA, which may inhibit replication and transcription processes critical for cancer cell proliferation . This bis-intercalative mode of interaction enhances its effectiveness as a therapeutic agent.

- Metal Ion Coordination : EEDA can form complexes with metal ions, which may enhance its biological activity by stabilizing reactive intermediates or facilitating electron transfer processes .

5. Case Studies and Research Findings

Several studies have explored the biological activity of EEDA and related compounds:

Case Study Example

In a study assessing the cytotoxic effects of EEDA on various cancer cell lines, researchers found that treatment with EEDA led to significant reductions in cell viability compared to control groups. The study highlighted the importance of optimizing dosage to maximize therapeutic efficacy while minimizing toxicity.

6. Conclusion

Ethane, N'-ethylethane-1,2-diamine demonstrates significant biological activity through its interactions with cellular components and potential applications in drug delivery systems. Its ability to modify surfaces and interact with DNA positions it as a valuable compound in both research and therapeutic settings.

Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential in clinical applications for cancer therapy and other diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for ethane,N'-ethylethane-1,2-diamine?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using ethylamine and dimethylamine under controlled conditions. A typical procedure involves reacting 6,6-dimethylbicyclo[3.1.1]hept-2-ene with ethylamine in dichloromethane at room temperature, followed by purification via column chromatography or recrystallization . For derivatives, reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether is employed to stabilize reactive intermediates . Key purification steps include solvent extraction (e.g., ether-water partitioning) and drying over anhydrous sodium sulfate .

Q. Which spectroscopic techniques are critical for characterizing ethane,N'-ethylethane-1,2-diamine and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, splitting patterns in ¹H NMR distinguish between primary and secondary amines .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions and fragmentation pathways, essential for verifying molecular weight (e.g., C₁₀H₁₈N₂O derivatives ).

- Infrared (IR) Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate functional groups .

Q. What safety protocols are recommended for handling ethane,N'-ethylethane-1,2-diamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may release hazardous gases (e.g., NH₃) under decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous drains to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of ethane,N'-ethylethane-1,2-diamine derivatives?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial design to test variables: temperature (20–60°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (0.5–2.0 mol%). Analyze interactions using ANOVA to identify dominant factors .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Case Study : A 73% yield was achieved for a diamine ligand by maintaining strict anhydrous conditions and using THF as a solvent .

Q. How can researchers resolve contradictions in reported biological activities of ethane,N'-ethylethane-1,2-diamine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for antimicrobial assays) and apply statistical tools (e.g., chi-square tests) to assess reproducibility .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., alkyl vs. aryl groups) using computational docking (AutoDock) to identify binding affinity trends .

- Control Experiments : Replicate studies under standardized conditions (pH, temperature) to isolate variable effects .

Q. What computational modeling approaches predict the reactivity of ethane,N'-ethylethane-1,2-diamine in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, amine lone pairs in HOMO indicate Lewis basicity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. ethanol) to model solvation effects on reaction kinetics .

- Case Study : COMSOL Multiphysics® simulated ligand-metal binding energies, guiding the design of nickel-catalyzed cross-couplings .

Q. How can ethane,N'-ethylethane-1,2-diamine be tailored for ligand design in asymmetric catalysis?

- Methodological Answer :

- Chiral Modifications : Introduce stereocenters via enantioselective synthesis (e.g., using chiral auxiliaries like (1R,2R)-diamines) .

- Coordination Studies : Test ligand-metal complexes (e.g., Ni²⁺ or Cu²⁺) using UV-Vis spectroscopy to assess stability constants (log K) .

- Catalytic Screening : Evaluate turnover frequency (TOF) in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying temperatures and pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.